7-fluoro-5-methyl-1H-indazole CAS number 1427326-31-5
7-fluoro-5-methyl-1H-indazole CAS number 1427326-31-5
CAS Number: 1427326-31-5 Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol [1]
Executive Summary
7-Fluoro-5-methyl-1H-indazole is a specialized heterocyclic building block critical to the development of next-generation kinase inhibitors and small-molecule therapeutics.[1] Belonging to the indazole class—a "privileged scaffold" in medicinal chemistry—this specific analog is distinguished by its unique substitution pattern. The C7-fluorine atom modulates the acidity of the N1-proton (pKa tuning) and blocks metabolic hydroxylation, while the C5-methyl group provides a hydrophobic anchor for selectivity in protein binding pockets.[1]
This guide details the synthesis, physicochemical profile, and application of CAS 1427326-31-5, designed for researchers optimizing lead compounds for targets such as VEGFR , PARP , and ROS1 .
Physicochemical Profile
Understanding the core properties is essential for formulation and assay development. The presence of the fluorine atom significantly alters the electronic landscape compared to the parent indazole.
| Property | Value | Technical Note |
| Appearance | Off-white to pale yellow solid | Crystalline form typically isolated from ethanol/water.[1] |
| Melting Point | 117–125 °C | Range varies based on crystal habit and purity.[1] |
| Predicted LogP | 2.41 ± 0.2 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |
| pKa (NH) | ~12.5 (Predicted) | More acidic than unsubstituted indazole (pKa ~13.[1]8) due to the electron-withdrawing C7-fluorine.[1] |
| H-Bond Donors | 1 (NH) | Critical for hinge-region binding in kinase domains.[1] |
| H-Bond Acceptors | 2 (N2, F) | The N2 nitrogen often serves as a key acceptor in active sites.[1] |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvents for bioassays.[1] |
Chemical Synthesis & Manufacturing
While various routes to indazoles exist, the SNAr Cyclization of Fluorobenzaldehydes is the preferred method for generating 7-fluoro-5-methyl-1H-indazole with high regioselectivity and yield.[1] This route avoids the formation of regioisomers common in diazonium-based approaches.[1]
Retrosynthetic Analysis
The synthesis disconnects at the N1-C7a and N2-C3 bonds, tracing back to 2,3-difluoro-5-methylbenzaldehyde and hydrazine .[1] The electron-withdrawing nature of the aldehyde (and subsequent hydrazone) activates the ortho-fluorine (C2) for nucleophilic aromatic substitution (SNAr).[1]
Synthesis Protocol (Standardized)
Reaction Overview:
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Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.
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Cyclization: The distal nitrogen of the hydrazine attacks the C2-fluorine, ejecting HF and closing the pyrazole ring.
Reagents:
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Precursor: 2,3-Difluoro-5-methylbenzaldehyde (CAS 315204-36-5)[1]
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Reagent: Hydrazine monohydrate (64-65% N₂H₄)[1]
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Solvent: Ethanol (absolute) or Pyridine (for difficult substrates)[1]
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Temperature: Reflux (78–80 °C)[1]
Step-by-Step Procedure:
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Setup: Charge a round-bottom flask with 2,3-difluoro-5-methylbenzaldehyde (1.0 eq) and Ethanol (10 volumes).
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Addition: Add Hydrazine monohydrate (3.0 eq) dropwise at room temperature. Note: Exothermic reaction.[1]
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Reflux: Heat the mixture to reflux with stirring. Monitor by TLC (System: 30% EtOAc/Hexane) or HPLC. Reaction is typically complete in 4–12 hours.
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Workup: Cool the reaction mixture to 0–5 °C. The product often precipitates directly.
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If solid forms: Filter, wash with cold water (to remove hydrazine salts), and dry.
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If oil forms:[1] Concentrate solvent, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Regioselective synthesis via SNAr cyclization of 2,3-difluoro-5-methylbenzaldehyde.
Medicinal Chemistry Applications
The 7-fluoro-5-methyl-1H-indazole scaffold is not merely a structural spacer; it is a functional pharmacophore.[1]
Structural-Activity Relationship (SAR) Logic
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7-Fluoro Substitution (Metabolic & Electronic):
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Metabolic Blockade: The C7 position is a common site for Phase I metabolic oxidation in unsubstituted indazoles.[1] Fluorination blocks this "soft spot," extending half-life (
). -
Acidity Modulation: The electronegative fluorine pulls electron density from the aromatic ring, increasing the acidity of the N1-H. This strengthens the hydrogen bond donation to the "hinge region" backbone carbonyls of kinase targets (e.g., Glu residue in the ATP pocket).
-
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5-Methyl Substitution (Selectivity):
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Hydrophobic Fill: The methyl group at C5 projects into the hydrophobic back-pocket (Gatekeeper region) of many enzymes, enhancing binding affinity through van der Waals interactions.
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Vector for Expansion: In lead optimization, the methyl group can be brominated (via NBS) to create a benzylic bromide, allowing for the attachment of solubilizing tails or other functional groups.
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Scaffold Interaction Diagram
Caption: Mechanistic contributions of the fluoro-methyl substitution pattern to drug efficacy.
Quality Control & Analytical Standards
To ensure the integrity of biological data, the following QC parameters must be met.
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¹H-NMR (400 MHz, DMSO-d₆):
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Diagnostic peaks:
- 13.0–13.5 ppm (br s, 1H, NH)
- 8.0–8.2 ppm (s, 1H, H3)
- 7.4–7.6 ppm (d, 1H, H4)
- 2.4–2.5 ppm (s, 3H, CH₃)
-
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HPLC Purity: >98% (Area%) at 254 nm.
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Column: C18 Reverse Phase.
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Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
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Mass Spectrometry: [M+H]⁺ = 151.15 m/z.
Safety & Handling
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
References
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Preparation of 7-fluoro-1H-indazole: Zhu, S. et al. Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid.
-
Indazole Synthesis Review: Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 2021.[5][6] Link
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General Indazole Properties: Study of the Addition Mechanism of 1H-Indazole.... PMC, National Institutes of Health.
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Precursor Availability: 2,3-Difluoro-5-methylbenzaldehyde (CAS 315204-36-5).[1] PubChem Compound Summary.
-
Medicinal Chemistry Context: Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI, 2023.
Sources
- 1. 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 5-氟-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1286734-85-7|6-Bromo-5-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 6. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
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